

Application Note: Preparation of Oxime-Functionalized Boronic Acid Derivatives[1]

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Compound of Interest

Compound Name: (3-
((Hydroxyimino)methyl)phenyl)boronic acid

Cat. No.: B11918135

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Abstract & Strategic Significance

The integration of boronic acids with oxime linkages represents a high-value strategy in medicinal chemistry and chemical biology.[1][2] While traditional oxime ligation (reaction of an aldehyde/ketone with an aminoxy group) is a robust bioorthogonal reaction, it typically requires acidic pH or nucleophilic catalysts (e.g., aniline) to proceed efficiently.

The Paradigm Shift: The incorporation of a boronic acid moiety—specifically in the ortho position to the carbonyl—fundamentally alters this landscape. Through iminoboronate formation, the boronic acid acts as an intramolecular trap, accelerating oxime formation by orders of magnitude (

) at neutral pH without external catalysts.

This guide details the preparation of these derivatives, distinguishing between:

- Synthetic Building Blocks: Creating stable oxime-boronic acid small molecules.

- Bioconjugation Handles: Utilizing the "boron-effect" for rapid protein/peptide labeling.

Scientific Foundation: The "Boron Effect"

To successfully prepare these derivatives, one must understand the underlying physical organic chemistry.

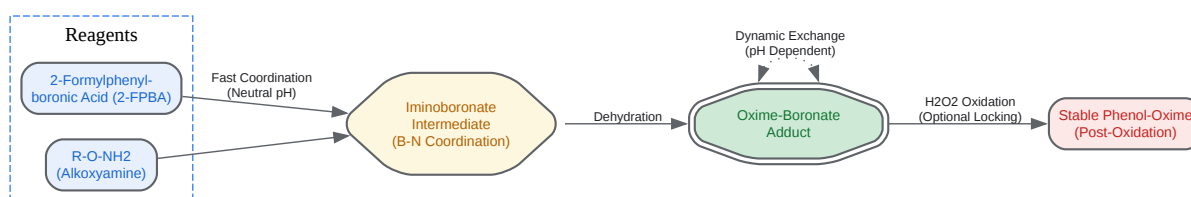
Mechanism of Acceleration (Ortho-Substitution)

Unlike para-formylphenylboronic acid (4-FPBA), which behaves like a standard aldehyde, 2-formylphenylboronic acid (2-FPBA) utilizes its Lewis acidic boron center to coordinate the incoming hydroxylamine nucleophile. This proximity effect lowers the entropic penalty of the reaction and stabilizes the tetrahedral intermediate.

Reversibility & Stability

- Dynamic Equilibrium: Boronic acid oximes are dynamic covalent bonds.[3] They are stable under physiological conditions but can exchange in the presence of competing nucleophiles or specific pH changes.
- Locking the Bond: If permanent conjugation is required, the boronic acid moiety can be oxidatively cleaved (using H_2O_2) to yield a stable phenol-oxime, effectively "locking" the construct.

Visualizing the Pathway



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Figure 1: Mechanism of boron-assisted oxime ligation. The ortho-boronate facilitates rapid capture of the alkoxyamine, leading to the oxime product. Oxidation can render the linkage irreversible.[3]

Protocol A: Synthesis of Small Molecule Oxime-Boronic Acid Ligands

Application: Creating bifunctional linkers, PROTACs, or drug delivery vehicles where the boronic acid serves as a glucose sensor or targeting ligand.

Materials

- Electrophile: 4-Formylphenylboronic acid (4-FPBA) or 2-Formylphenylboronic acid (2-FPBA).
 - Note: Use 2-FPBA for fast kinetics; use 4-FPBA for standard stability.
- Nucleophile:
 - Benzylhydroxylamine hydrochloride (or functionalized derivative).
- Solvent: Methanol (MeOH) or Ethanol (EtOH).
- Base: Sodium acetate (NaOAc) or Pyridine (mild base is critical to prevent boronic acid degradation).

Step-by-Step Procedure

- Preparation of Reactants:
 - Dissolve 1.0 equiv of Formylphenylboronic acid in MeOH (0.1 M concentration).
 - Dissolve 1.1 equiv of Hydroxylamine hydrochloride in a minimum volume of water/MeOH.
 - Expert Tip: If the boronic acid contains significant pinacol ester protection, deprotection may occur in situ, but starting with the free acid is often cleaner for simple oxime formation.
- Reaction Initiation:

- Add the hydroxylamine solution to the boronic acid solution.
- Add 1.2 equiv of NaOAc to buffer the HCl released from the hydroxylamine salt.
- Stir at Room Temperature (20–25°C).
- Monitoring:
 - 2-FPBA: Reaction is typically complete within 15–30 minutes.
 - 4-FPBA: Reaction may require 2–4 hours.
 - TLC: Use 5% MeOH in DCM. Stain with Curcumin (turns red with boron) or Ninhydrin (for unreacted amine).
- Work-up & Purification:
 - Concentrate the solvent under reduced pressure (keep bath < 40°C).
 - Precipitation: Resuspend the residue in a small amount of water. The oxime-boronic acid derivative often precipitates due to lower solubility than the starting materials. Filter and wash with cold water.
 - Extraction (if no precipitate): Extract with Ethyl Acetate (). Wash organic layer with brine.^[4] Dry over .
 - Caution: Avoid high pH (>9) during workup, as this promotes boronate anion formation and water solubility, making extraction difficult.
- Storage:
 - Store as a solid at -20°C. Boronic acids can dehydrate to boroxines (anhydrides) upon standing; this is reversible upon re-dissolution in aqueous media.

Protocol B: Rapid Bioconjugation via Boron-Assisted Oxime Ligation

Application: Labeling proteins or peptides at low concentrations () without toxic catalysts.

Materials

- Protein Scaffold: Modified with a ketone or aldehyde (e.g., via oxidation of N-terminal Serine or incorporation of p-acetylphenylalanine).
- Labeling Reagent: Aminoxy-functionalized Boronic Acid (prepared in Protocol A) OR 2-FPBA linker.
- Buffer: Phosphate Buffered Saline (PBS), pH 7.2–7.4.

Step-by-Step Procedure

- Buffer Exchange:
 - Ensure the protein is in a buffer free of primary amines (Tris is acceptable for oximes, but can weakly interact with boronic acids; PBS is preferred).
 - Adjust protein concentration to 10–50 M.
- Conjugation Reaction:
 - Add 5–10 equiv of the 2-FPBA derivative (dissolved in DMSO stock) to the protein solution.
 - Final DMSO concentration should be < 5% v/v.
 - Incubate at 25°C for 30–60 minutes.
 - Note: No aniline catalyst is required.

- Purification:
 - Remove excess small molecule reagent via Zeba™ Spin Desalting Columns (7K MWCO) or dialysis against PBS.
- QC & Validation:
 - Mass Spectrometry: ESI-MS is ideal. Look for the characteristic boron isotope pattern (ratio of ~1:4).
 - Expert Insight: The mass shift will correspond to the oxime adduct. Be aware that boronic acids can form esters with sugars or glycerol during MS analysis if present in the buffer.

Data Summary & Optimization

Table 1: Reaction Parameter Optimization

Parameter	Condition	Impact on Yield/Rate	Expert Recommendation
pH	4.5 – 5.5	Standard Oxime Optima	Use for 4-FPBA (non-assisted).
pH	7.0 – 7.5	Physiological / Neutral	Mandatory for 2-FPBA (boron-assisted). High rate without acid catalysis.
Solvent	MeOH/H ₂ O	High Solubility	Preferred for small molecule synthesis.
Solvent	DMSO/PBS	Biocompatibility	Preferred for protein conjugation.
Catalyst	Aniline (10-100 mM)	Nucleophilic Catalysis	Required for 4-FPBA; Avoid for 2-FPBA (redundant).
Oxidation	10 mM H ₂ O ₂	Cleavage of C-B bond	Converts Boron-Oxime to Phenol-Oxime (irreversible lock).

Characterization Guide

NMR Spectroscopy

- B NMR: The definitive probe.
 - Boronic Acid (sp²):
~28–32 ppm (broad).
 - Boronate Ester/Oxime Adduct (sp³):
~5–15 ppm (sharper).

- Tip: Use quartz tubes if high precision is needed to avoid background boron signal from borosilicate glass, though standard tubes suffice for synthetic confirmation.
- H NMR:
 - Look for the disappearance of the aldehyde proton (ppm).
 - Appearance of the oxime proton (ppm).

Mass Spectrometry

- Boronic acids often show dehydration peaks or esterification with MeOH in the source.
- Always calculate the exact mass based on (11.0093 Da) dominant isotope.

Troubleshooting "Expert Insights"

Issue: Low Yield in Aqueous Media

- Cause: Boronic acids are in equilibrium between the trigonal planar (neutral) and tetrahedral (anionic) forms. At high pH, the anionic form is less electrophilic toward the initial nucleophilic attack.
- Solution: Maintain pH < 8.^[1]0. For 2-FPBA, pH 7.2 is the "sweet spot" where the boron is Lewis acidic enough to coordinate the amine but the amine is not fully protonated.

Issue: Product Instability on Silica Gel

- Cause: Boronic acids can stick to silica or interact with silanols.

- Solution: Use reverse-phase chromatography (C18) with water/acetonitrile gradients. Alternatively, neutralize silica with 1% triethylamine (though this may form salts) or simply use crystallization/precipitation which is often sufficient.

Issue: Reversibility (Hydrolysis)

- Cause: The oxime bond is dynamic.[3]
- Solution: If the application requires long-term stability in dilute conditions (e.g., in vivo), perform the H₂O₂ oxidation step (Protocol 2, optional) to convert the ortho-boron-oxime to a stable ortho-phenol-oxime.

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